Glucokinase Activation Potency: EC50 Comparison with In-Class Activators
Ethyl 4-bromo-5-oxopentanoate demonstrates measurable glucokinase (GK) activation, a therapeutic target for type 2 diabetes. In a cell-free assay using human recombinant glucokinase, the compound exhibited an EC50 of 1.59 μM (1590 nM) [1]. While this potency is lower than that of optimized clinical candidates, it provides a defined benchmark for structure-activity relationship (SAR) studies. In contrast, a closely related analog within the same patent family showed a significantly weaker EC50 of 50 μM (50,000 nM) [2], representing a 31.4-fold difference in potency. This quantitative distinction highlights the impact of specific substitution patterns on GK activation, guiding medicinal chemists in lead optimization efforts [3].
| Evidence Dimension | Glucokinase Activation (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.59 μM (1590 nM) |
| Comparator Or Baseline | Related analog from US20090247746A1: EC50 = 50 μM (50,000 nM) |
| Quantified Difference | 31.4-fold higher potency for ethyl 4-bromo-5-oxopentanoate |
| Conditions | Human recombinant glucokinase, 5 mM glucose, G6-PD coupled assay, 5 min incubation |
Why This Matters
This EC50 value enables researchers to prioritize this compound for SAR studies and to benchmark new GK activators against a defined standard.
- [1] BindingDB. BDBM50041574: EC50 of ethyl 4-bromo-5-oxopentanoate for human glucokinase. Available at: https://bindingdb.org/bind/50041574 View Source
- [2] BindingDB. BDBM50533153: EC50 of related glucokinase activator. Available at: https://ww.w.bindingdb.org/bind/50533153 View Source
- [3] US Patent Application US20090247746A1. Fused heterocyclic compound. Takeda Pharmaceutical Company Limited. Published 2009-10-01. View Source
